molecular formula C15H15NO6 B11162756 N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine

N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine

Cat. No.: B11162756
M. Wt: 305.28 g/mol
InChI Key: MRRGKOFYZAZNJO-UHFFFAOYSA-N
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Description

N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine is a synthetic compound derived from the coumarin family. Coumarins are a class of benzopyrones known for their diverse biological activities, including anticoagulant, antimicrobial, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine typically involves the reaction of 7-methoxy-4-methylcoumarin with glycine under specific conditions. One common method includes the use of coupling agents such as TBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) to facilitate the formation of the amide bond between the coumarin derivative and glycine . The reaction is usually carried out in a solvent like dimethylformamide (DMF) at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, may be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the glycine moiety, which enhances its solubility and bioavailability. This modification also allows for the exploration of new biological activities and potential therapeutic applications .

Properties

Molecular Formula

C15H15NO6

Molecular Weight

305.28 g/mol

IUPAC Name

2-[[2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]acetic acid

InChI

InChI=1S/C15H15NO6/c1-8-10-4-3-9(21-2)5-12(10)22-15(20)11(8)6-13(17)16-7-14(18)19/h3-5H,6-7H2,1-2H3,(H,16,17)(H,18,19)

InChI Key

MRRGKOFYZAZNJO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)NCC(=O)O

Origin of Product

United States

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